molecular formula C13H10F2O B6373239 2-Fluoro-4-(2-fluoro-5-methylphenyl)phenol, 95% CAS No. 1261995-09-8

2-Fluoro-4-(2-fluoro-5-methylphenyl)phenol, 95%

Cat. No. B6373239
CAS RN: 1261995-09-8
M. Wt: 220.21 g/mol
InChI Key: ATWMWRVJLWOXSS-UHFFFAOYSA-N
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Description

2-Fluoro-4-(2-fluoro-5-methylphenyl)phenol, 95% (2F4FMPP) is a phenol derivative that is widely used as a reagent in organic synthesis. It is a member of the phenol family, which includes many other compounds that are important in various industrial and scientific applications. 2F4FMPP is a colorless, crystalline solid that is soluble in water and alcohols. It is a highly versatile compound with a wide range of applications in both academic and industrial research.

Mechanism of Action

2-Fluoro-4-(2-fluoro-5-methylphenyl)phenol, 95% acts as a nucleophile in organic reactions. It can react with electrophiles, such as alkyl halides, to form covalent bonds. It can also act as a base, abstracting a proton from an acid. This reaction produces a phenolate, which can then be further reacted to form other compounds.
Biochemical and Physiological Effects
2-Fluoro-4-(2-fluoro-5-methylphenyl)phenol, 95% has not been studied extensively for its biochemical and physiological effects. However, it is known to be non-toxic and non-irritating to the skin and eyes. It is also known to be non-carcinogenic and is not considered to be a hazardous material.

Advantages and Limitations for Lab Experiments

2-Fluoro-4-(2-fluoro-5-methylphenyl)phenol, 95% is a versatile reagent that is widely used in organic synthesis. It is relatively inexpensive and is easy to obtain. However, it is sensitive to light and air and should be stored in a dark, airtight container. It is also hygroscopic and should be stored in a dry environment.

Future Directions

Some potential future directions for the research and use of 2-Fluoro-4-(2-fluoro-5-methylphenyl)phenol, 95% include:
1. Investigating the use of 2-Fluoro-4-(2-fluoro-5-methylphenyl)phenol, 95% as a reagent in the synthesis of other organic compounds.
2. Investigating the use of 2-Fluoro-4-(2-fluoro-5-methylphenyl)phenol, 95% as a catalyst in the synthesis of polymers.
3. Investigating the use of 2-Fluoro-4-(2-fluoro-5-methylphenyl)phenol, 95% as a fluorescent probe for the detection of organic compounds in biological samples.
4. Investigating the use of 2-Fluoro-4-(2-fluoro-5-methylphenyl)phenol, 95% as a ligand in coordination chemistry.
5. Investigating the biochemical and physiological effects of 2-Fluoro-4-(2-fluoro-5-methylphenyl)phenol, 95%.
6. Investigating the use of 2-Fluoro-4-(2-fluoro-5-methylphenyl)phenol, 95% as a reagent in the synthesis of pharmaceuticals and agrochemicals.
7. Investigating the use of 2-Fluoro-4-(2-fluoro-5-methylphenyl)phenol, 95% in the synthesis of other phenol derivatives.
8. Investigating the use of 2-Fluoro-4-(2-fluoro-5-methylphenyl)phenol, 95% in the synthesis of other fluorinated compounds.
9. Investigating the use of 2-Fluoro-4-(2-fluoro-5-methylphenyl)phenol, 95% in the synthesis of other organometallic compounds.
10. Investigating the use of 2-Fluoro-4-(2-fluoro-5-methylphenyl)phenol, 95% in the synthesis of other organosulfur compounds.

Synthesis Methods

2-Fluoro-4-(2-fluoro-5-methylphenyl)phenol, 95% can be synthesized using several different methods. The most common method is the reaction of 4-fluorophenol with 2-fluoro-5-methylbenzaldehyde in the presence of sodium hydroxide. This reaction produces a mixture of 2-Fluoro-4-(2-fluoro-5-methylphenyl)phenol, 95% and its isomer, 4-fluoro-2-(2-fluoro-5-methylphenyl)phenol, which can be separated by chromatography. Other methods of synthesis include the reaction of 4-fluorophenol with 2-fluoro-5-methylbenzoyl chloride in the presence of sodium hydroxide and the reaction of 4-fluorophenol with 2-fluoro-5-methylbenzyl bromide in the presence of sodium hydroxide.

Scientific Research Applications

2-Fluoro-4-(2-fluoro-5-methylphenyl)phenol, 95% is widely used in scientific research as a reagent for organic synthesis. It is used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in the synthesis of polymers and as a ligand in coordination chemistry. In addition, 2-Fluoro-4-(2-fluoro-5-methylphenyl)phenol, 95% is used as a fluorescent probe for the detection of organic compounds in biological samples.

properties

IUPAC Name

2-fluoro-4-(2-fluoro-5-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O/c1-8-2-4-11(14)10(6-8)9-3-5-13(16)12(15)7-9/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWMWRVJLWOXSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684164
Record name 2',3-Difluoro-5'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261995-09-8
Record name 2',3-Difluoro-5'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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